

A Comprehensive Technical Guide to the Synthesis and Characterization of Lauric Acid Leelamide

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Compound of Interest		
Compound Name:	Lauric Acid Leelamide	
Cat. No.:	B1153768	Get Quote

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Disclaimer: Detailed experimental data and established pharmacological properties for **Lauric Acid Leelamide** are not extensively available in peer-reviewed literature. This guide provides a proposed synthesis protocol and expected characterization methodologies based on established chemical principles and data available for the parent compound, Leelamine, and similar amide synthesis reactions. The biological activity described is that of Leelamine and would require experimental verification for its lauric acid amide derivative.

Introduction

Leelamine, a diterpene amine derived from the resin of pine trees, has garnered significant interest in oncological research due to its unique mechanism of action. It has been shown to disrupt cholesterol transport and simultaneously inhibit multiple key signaling pathways implicated in cancer progression, including the PI3K/Akt, MAPK, and STAT3 pathways.[1] Lauric Acid Leelamide is the amide analog of Leelamine, formed by the conjugation of lauric acid, a 12-carbon saturated fatty acid, to the primary amine of Leelamine. This modification may alter the compound's lipophilicity, membrane permeability, and pharmacokinetic profile, potentially offering new therapeutic avenues. This document outlines a proposed methodology for the synthesis of Lauric Acid Leelamide, details the standard characterization techniques required to verify its identity and purity, and discusses the known biological context of its parent compound, Leelamine.



Proposed Synthesis of Lauric Acid Leelamide

The synthesis of **Lauric Acid Leelamide** can be approached through a standard amidation reaction between Lauric Acid and Leelamine. The following protocol is a proposed method based on common organic synthesis techniques for forming amide bonds.

Experimental Protocol: Amidation of Leelamine with Lauric Acid

Materials:

- Leelamine
- Lauric Acid
- Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
- 4-Dimethylaminopyridine (DMAP) (catalyst)
- Dichloromethane (DCM) or a similar aprotic solvent
- Sodium bicarbonate (NaHCO₃) solution (5% w/v)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography elution

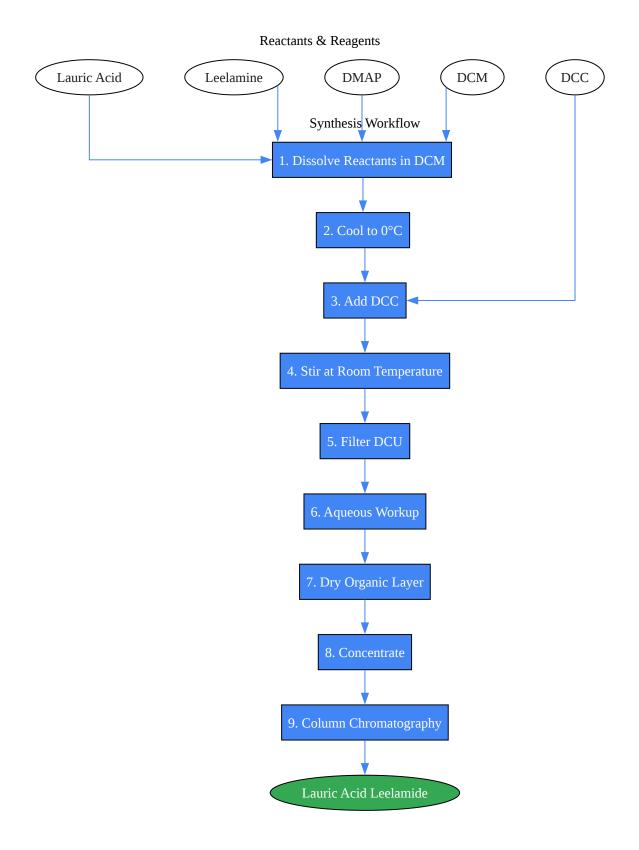
Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Leelamine (1 equivalent) and Lauric Acid (1.1 equivalents) in anhydrous dichloromethane.
- Catalyst Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to the solution.

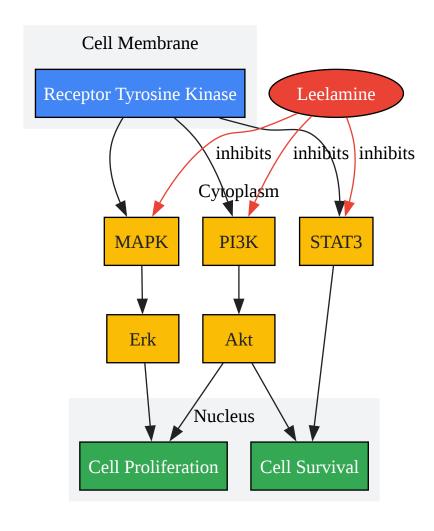


- Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in dichloromethane.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup:
 - Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
 - Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
- Final Product: Collect the fractions containing the pure Lauric Acid Leelamide and concentrate the solvent to obtain the final product.









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References

- 1. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine PMC [pmc.ncbi.nlm.nih.gov]
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